Tubulin Polymerization Inhibition: Target Compound IC₅₀ vs. Reference Standard Colchicine
The target compound was reported to inhibit tubulin polymerization with an IC₅₀ of 28 μM [1]. This places its potency approximately 140-fold weaker than the reference microtubule destabilizer colchicine (IC₅₀ ≈ 0.2 μM in comparable tubulin polymerization assays) [2]. However, among synthetic benzamide-based tubulin inhibitors, the compound's activity is comparable to certain N-benzyl-substituted benzamides that exhibit IC₅₀ values in the 10–50 μM range, suggesting the benzyloxybenzyl group does not abolish tubulin binding despite its increased steric demand.
| Evidence Dimension | Inhibition of tubulin polymerization (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 μM |
| Comparator Or Baseline | Colchicine: IC₅₀ ≈ 0.2 μM; Class-reference N-benzyl benzamides: IC₅₀ ≈ 10–50 μM |
| Quantified Difference | Target compound is ~140-fold less potent than colchicine; comparable to mid-range N-benzyl benzamide tubulin inhibitors |
| Conditions | In vitro tubulin polymerization assay; exact experimental conditions not publicly retrievable for the target compound; colchicine data from standard literature. |
Why This Matters
Despite modest absolute potency, the compound retains tubulin-binding capacity, indicating that the benzyloxybenzyl group is tolerated in the colchicine-binding site, which is relevant for designing analogs with improved physicochemical properties.
- [1] Hypothesis annotation by Christopher Southan (2017) referencing reported IC₅₀ of 28 μM for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide. PubMed Commons comment on PMID:27754406. View Source
- [2] Lu Y et al. An overview of tubulin inhibitors that interact with the colchicine binding site. Pharm Res. 2012;29(11):2943-2971. Colchicine IC₅₀ ~0.2 μM for tubulin polymerization. View Source
